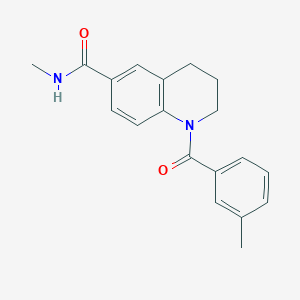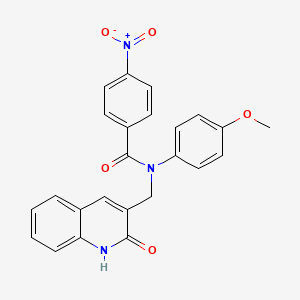![molecular formula C17H20N4O B7714655 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide, also known as IBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE5), which makes it a potential candidate for the treatment of various diseases such as erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
Mecanismo De Acción
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide works by inhibiting the activity of PDE5, which is an enzyme that breaks down cyclic GMP. By inhibiting PDE5, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide increases the levels of cyclic GMP, which leads to relaxation of smooth muscle cells and increased blood flow. This mechanism of action is responsible for its potential use in the treatment of diseases such as erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
Biochemical and physiological effects:
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been shown to have various biochemical and physiological effects. Its inhibitory activity against PDE5 leads to increased levels of cyclic GMP, which leads to relaxation of smooth muscle cells and increased blood flow. This effect is responsible for its potential use in the treatment of diseases such as erectile dysfunction, pulmonary hypertension, and cardiovascular diseases. In addition, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has several advantages as a research tool. Its potent inhibitory activity against PDE5 makes it a useful tool for studying the role of cyclic GMP in various physiological processes. However, there are also some limitations to its use in lab experiments. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time. In addition, it can be difficult to obtain pure N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide, which can make it difficult to control for impurities in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide. One potential direction is to study its potential use in the treatment of cancer. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential use as a cancer treatment. Another potential direction is to study its potential use in the treatment of other diseases such as pulmonary hypertension and cardiovascular diseases. Finally, further studies are needed to better understand the mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide and its potential role in various physiological processes.
Métodos De Síntesis
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide involves a multi-step process that starts with the reaction of 2-aminobenzaldehyde with ethyl acetoacetate to form 2-ethyl-3-(1H-pyrazol-1-yl)quinoline. This compound is then reacted with isobutyl bromide in the presence of potassium carbonate to form 2-ethyl-3-(1-isobutyl-1H-pyrazol-3-yl)quinoline. The final step involves the reaction of this compound with propionyl chloride in the presence of triethylamine to form N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide.
Aplicaciones Científicas De Investigación
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been extensively studied for its potential use in the treatment of various diseases. Its potent inhibitory activity against PDE5 makes it a potential candidate for the treatment of erectile dysfunction, pulmonary hypertension, and cardiovascular diseases. In addition, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-15(22)19-16-13-9-12-7-5-6-8-14(12)18-17(13)21(20-16)10-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSOKWBIVGZISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)
![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide](/img/structure/B7714601.png)


![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)







![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)
